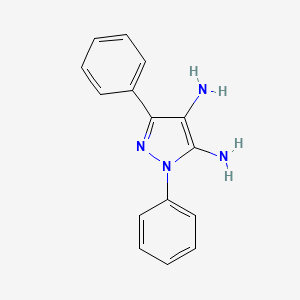

diphenyl-1H-pyrazole-4,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-diphenylpyrazole-3,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-13-14(11-7-3-1-4-8-11)18-19(15(13)17)12-9-5-2-6-10-12/h1-10H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNRYHPYXYRWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2N)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Diphenyl-1H-pyrazole-4,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical information for diphenyl-1H-pyrazole-4,5-diamine. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, this document also presents data for structurally related diphenyl-pyrazole derivatives to offer valuable reference points for researchers. A general protocol for the synthesis and characterization of pyrazole compounds is also included to guide experimental work.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Their diverse biological activities have led to their use as anti-inflammatory, antimicrobial, and anticancer agents. A thorough understanding of the physicochemical properties of novel pyrazole derivatives, such as diphenyl-1H-pyrazole-4,5-diamine, is crucial for predicting their behavior in biological systems and for the rational design of new therapeutic agents.

This guide aims to consolidate the available data and provide a framework for the experimental investigation of diphenyl-1H-pyrazole-4,5-diamine.

Physicochemical Properties

Table 1: Physicochemical Properties of Related Diphenyl-Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| 1,3-Diphenyl-1H-pyrazole | C₁₅H₁₂N₂ | 220.27 | Not Available | 3.6[1] |

| 3,5-Diphenyl-1H-pyrazole | C₁₅H₁₂N₂ | Not Available | 199-203 | Not Available |

| 1,3,5-Triphenyl-1H-pyrazole | C₂₁H₁₆N₂ | Not Available | 137-139[2] | Not Available |

| 3-Methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile | C₁₇H₁₃N₃ | Not Available | 104-106[3] | Not Available |

| 1,3,5-Triphenyl-1H-pyrazole-4-carbonitrile | C₂₂H₁₅N₃ | Not Available | 169-171[3] | Not Available |

| 1-Hydroxyethyl-4,5-diamino pyrazole sulfate | C₅H₁₀N₄O · H₂SO₄ | 240.24 | Not Available | -1.75[4] |

Note: The properties of 1-Hydroxyethyl-4,5-diamino pyrazole sulfate, a diamino pyrazole derivative, are provided for comparison. However, the presence of a hydroxyethyl group and its formulation as a sulfate salt will significantly influence its physicochemical properties compared to diphenyl-1H-pyrazole-4,5-diamine.

Table 2: Spectral Data of Related Diphenyl-Pyrazole Derivatives

| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 3-Methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile | 7.43-7.25 (m, 10H), 2.53 (s, 3H)[3] | 152.8, 148.0, 138.9, 130.1, 129.3, 129.1, 128.6, 127.2, 125.4, 114.5, 93.9, 12.7[3] | Not Available | [M+H]⁺ 260.1177[3] |

| 1,3,5-Triphenyl-1H-pyrazole-4-carbonitrile | 8.03 (dd, J = 8.4, 1.5 Hz, 2H), 7.44-7.24 (m, 13H)[3] | 153.5, 149.5, 138.8, 130.6, 130.2, 129.6, 129.4, 129.3, 129.1, 129.0, 128.7, 127.0, 125.4, 115.2, 91.6[3] | Not Available | [M+H]⁺ 322.1331[3] |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | 8.00-7.98 (m, 2H), 7.65-7.44 (m, 7H), 7.17 (t, J=6.6 Hz, 1H), 6.28-6.26 (m, 2H), 4.39 (d, J=6.6 Hz, 2H)[5] | 194.7, 140.3, 135.9, 133.7, 129.1, 128.7, 128.2, 106.6, 71.3, 42.2[5] | 3313, 3114, 2922, 1663, 1615, 1570[5] | Not Available |

Experimental Protocols

A specific experimental protocol for the synthesis of diphenyl-1H-pyrazole-4,5-diamine was not found in the surveyed literature. However, a general and widely used method for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthesis of Pyrazole Derivatives

This protocol describes a common method for synthesizing pyrazole derivatives.[6]

Materials:

-

1,3-Dicarbonyl compound (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Ethanol (10 mL)

-

Catalyst (e.g., [Ce(L-Pro)2]2(Oxa), 5 mol %)[6]

-

Round-bottomed flask (25 mL)

-

Magnetic stirrer

-

TLC plates (silica gel 60 F254)

-

Column chromatography setup (silica gel)

Procedure:

-

To a 25 mL round-bottomed flask, add the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol).

-

Add ethanol (10 mL) to the flask.

-

Add the catalyst (5 mol %) to the reaction mixture.

-

Stir the mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC), filter off the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography over silica gel to obtain the desired pyrazole derivative.

Characterization: The synthesized product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups.

-

Melting Point Analysis: To assess purity.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a pyrazole derivative.

Signaling Pathways

Information regarding specific signaling pathways modulated by diphenyl-1H-pyrazole-4,5-diamine could not be identified in the current literature. The biological activity of pyrazole derivatives is diverse and highly dependent on the specific substitutions on the pyrazole ring. Further research, including in vitro and in vivo studies, is required to elucidate the biological targets and signaling pathways associated with this particular compound.

Conclusion

While direct experimental data on the physicochemical properties of diphenyl-1H-pyrazole-4,5-diamine remains scarce, this guide provides valuable information on closely related compounds to aid researchers in their investigations. The provided general synthesis and characterization protocols offer a starting point for the preparation and analysis of this and other novel pyrazole derivatives. Further experimental work is necessary to fully characterize diphenyl-1H-pyrazole-4,5-diamine and to explore its potential biological activities.

References

Spectroscopic Analysis of Diphenyl-1H-pyrazole-4,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 1,3-diphenyl-1H-pyrazole-4,5-diamine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of structurally related compounds. It also furnishes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, which are readily adaptable for this and similar pyrazole derivatives.

Introduction to Diphenyl-1H-pyrazole-4,5-diamine

1,3-diphenyl-1H-pyrazole-4,5-diamine belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of two phenyl rings and two amino groups on the pyrazole core suggests potential for diverse chemical modifications and applications in drug design and as a building block in organic synthesis. Accurate spectroscopic characterization is the cornerstone of any research and development involving this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1,3-diphenyl-1H-pyrazole-4,5-diamine. These predictions are based on the known spectral properties of the diphenyl-pyrazole core and the expected influence of the 4,5-diamine substitution.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.2 - 7.8 | Multiplet | 10H | Aromatic protons of two phenyl rings |

| ~ 4.0 - 5.0 | Broad Singlet | 4H | Amine protons (-NH₂) |

Note: The chemical shift of the amine protons can vary significantly depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 155 | C3 (attached to phenyl) |

| ~ 130 - 140 | C5 (attached to amino) & Quaternary phenyl carbons |

| ~ 125 - 130 | C4 (attached to amino) & Phenyl CH |

| ~ 115 - 125 | Phenyl CH |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | N-H stretching of primary amines |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1580 - 1620 | Strong | N-H bending and C=C stretching (aromatic & pyrazole) |

| 1450 - 1550 | Medium-Strong | C=N stretching (pyrazole ring) |

| 1250 - 1350 | Medium | C-N stretching |

| 690 - 770 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 250.12 | [M]⁺ (Molecular Ion) |

| ~ 173 | [M - C₆H₅N]⁺ |

| ~ 105 | [C₆H₅CO]⁺ |

| ~ 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern will be highly dependent on the ionization method used.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 1,3-diphenyl-1H-pyrazole-4,5-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for compounds with amine protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters:

-

Pulse width: 30-45°

-

Spectral width: -2 to 12 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Pulse width: 30-45°

-

Spectral width: 0 to 200 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition (ESI):

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode.

-

Typical parameters:

-

Mass range: 50 - 500 m/z

-

Ion source voltage: 3-5 kV

-

Nebulizing gas flow: As per instrument recommendation.

-

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between techniques and derived data.

Conclusion

The spectroscopic analysis of 1,3-diphenyl-1H-pyrazole-4,5-diamine is crucial for its application in research and development. While direct experimental data is currently scarce, the predicted spectral characteristics and the generalized experimental protocols provided in this guide offer a solid foundation for researchers. The combination of NMR, IR, and MS will allow for unambiguous structure elucidation and purity assessment, which are essential for any further investigation of this promising compound. Researchers are encouraged to adapt the provided protocols to their specific instrumentation and experimental conditions.

The Enigmatic Core: A Technical Guide to the Discovery and Synthesis of Diphenyl-1H-pyrazole-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883[1]. A classic synthesis was later developed by Hans von Pechmann in 1898[1]. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting the biological relevance of this scaffold[1]. Pyrazole derivatives have a rich history in pharmaceuticals, with applications ranging from anti-inflammatory agents to anticancer therapies[2][3][4].

Among the vast landscape of pyrazole-containing compounds, the 4,5-diaminopyrazole moiety serves as a critical pharmacophore. This structural motif is particularly valuable as a synthetic intermediate for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are analogues of purine bases and exhibit a wide array of biological activities.

Historical Context: The Rise of 4,5-Diaminopyrazoles

The development of synthetic routes to 4,5-diaminopyrazoles has been driven by their utility as versatile building blocks. Early methods for the introduction of the vicinal diamine functionality on the pyrazole ring laid the groundwork for accessing a diverse range of derivatives. The historical significance of this class of compounds is deeply intertwined with the advancement of organic synthesis techniques.

Plausible Synthetic Pathways to Diphenyl-1H-pyrazole-4,5-diamine

Due to the absence of a directly reported synthesis of diphenyl-1H-pyrazole-4,5-diamine, this guide proposes two logical and experimentally sound synthetic routes, constructed from well-established reactions in pyrazole chemistry. These pathways provide a practical framework for researchers aiming to synthesize this and related compounds.

Method 1: Synthesis via Nitrosation and Reduction

This classic approach involves the introduction of a nitroso group at the C4 position of a 5-aminopyrazole precursor, followed by its reduction to the corresponding amine.

Method 2: Synthesis via Azo Coupling and Reduction

An alternative and widely used method involves the coupling of a 5-aminopyrazole with a diazonium salt to form an azo compound, which is subsequently reduced.

Detailed Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of diphenyl-1H-pyrazole-4,5-diamine based on the methodologies outlined above.

Method 1: Synthesis via Nitrosation and Reduction

Step 1: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole

| Parameter | Value |

| Reactants | Benzoylacetonitrile, Phenylhydrazine |

| Solvent | Ethanol |

| Catalyst | Acetic Acid (catalytic amount) |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Cooling, filtration, and recrystallization from ethanol. |

Protocol:

-

To a solution of benzoylacetonitrile (10 mmol) in ethanol (50 mL), add phenylhydrazine (10 mmol) and a few drops of glacial acetic acid.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield pure 5-amino-1,3-diphenyl-1H-pyrazole.

Step 2: Synthesis of 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine

| Parameter | Value |

| Reactant | 5-Amino-1,3-diphenyl-1H-pyrazole |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |

| Solvent | Aqueous Ethanol |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Work-up | Filtration, washing with water, and drying. |

Protocol:

-

Dissolve 5-amino-1,3-diphenyl-1H-pyrazole (10 mmol) in a mixture of ethanol (30 mL) and concentrated hydrochloric acid (10 mL) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol in 10 mL of water) dropwise to the pyrazole solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine.

Step 3: Synthesis of 1,3-Diphenyl-1H-pyrazole-4,5-diamine

| Parameter | Value |

| Reactant | 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine |

| Reducing Agent | Hydrogen gas (H₂) with Palladium on Carbon (Pd-C) catalyst |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

| Pressure | Atmospheric or slightly elevated |

| Reaction Time | 12-24 hours |

| Work-up | Filtration of the catalyst, evaporation of the solvent. |

Protocol:

-

Suspend 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine (10 mmol) in methanol (100 mL).

-

Add 10% Palladium on Carbon (5-10 mol%) to the suspension.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 1,3-diphenyl-1H-pyrazole-4,5-diamine.

Method 2: Synthesis via Azo Coupling and Reduction

Step 1: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole

Follow the protocol as described in Method 1, Step 1.

Step 2: Synthesis of 4-(Phenylazo)-1,3-diphenyl-1H-pyrazol-5-amine

| Parameter | Value |

| Reactants | 5-Amino-1,3-diphenyl-1H-pyrazole, Aniline |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |

| Solvent | Aqueous Ethanol |

| Temperature | 0-5 °C |

| Reaction Time | 2-3 hours |

| Work-up | Filtration, washing with water, and recrystallization. |

Protocol:

-

Prepare a solution of benzenediazonium chloride by dissolving aniline (10 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL), cooling to 0-5 °C, and adding a solution of sodium nitrite (10 mmol in 10 mL of water) dropwise.

-

In a separate flask, dissolve 5-amino-1,3-diphenyl-1H-pyrazole (10 mmol) in ethanol (50 mL) and cool to 0-5 °C.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the pyrazole solution with vigorous stirring, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 2-3 hours at 0-5 °C.

-

Collect the precipitated azo dye by filtration, wash with cold water, and recrystallize from ethanol to obtain 4-(phenylazo)-1,3-diphenyl-1H-pyrazol-5-amine.

Step 3: Synthesis of 1,3-Diphenyl-1H-pyrazole-4,5-diamine

| Parameter | Value |

| Reactant | 4-(Phenylazo)-1,3-diphenyl-1H-pyrazol-5-amine |

| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) |

| Solvent | Aqueous Ethanol or Dioxane |

| Temperature | 50-70 °C |

| Reaction Time | 2-4 hours |

| Work-up | Extraction and purification by column chromatography. |

Protocol:

-

Suspend 4-(phenylazo)-1,3-diphenyl-1H-pyrazol-5-amine (10 mmol) in a mixture of ethanol (100 mL) and water (50 mL).

-

Heat the mixture to 50-70 °C and add sodium dithionite (30-40 mmol) portion-wise until the color of the azo compound disappears.

-

Continue heating for an additional 1-2 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,3-diphenyl-1H-pyrazole-4,5-diamine.

Quantitative Data

A thorough search of the existing scientific literature did not yield any specific quantitative data (e.g., IC₅₀, Kᵢ, etc.) or detailed signaling pathway involvement for diphenyl-1H-pyrazole-4,5-diamine. The primary focus of research on related 4,5-diaminopyrazoles has been on their synthetic utility as precursors for more complex heterocyclic systems.

Conclusion

Diphenyl-1H-pyrazole-4,5-diamine represents an intriguing yet underexplored scaffold within the broader family of pyrazole derivatives. While its specific discovery and history remain elusive, its synthesis is achievable through well-established and reliable chemical transformations. The detailed experimental protocols provided in this guide offer a practical starting point for researchers interested in exploring the properties and potential applications of this and structurally similar compounds. The rich history of pyrazoles in drug discovery suggests that even seemingly simple core structures can hold significant potential, warranting further investigation into the biological activities of diphenyl-1H-pyrazole-4,5-diamine. Future studies are encouraged to synthesize this compound and evaluate its pharmacological profile, thereby filling the current knowledge gap and potentially uncovering new therapeutic avenues.

References

Theoretical and Computational Insights into Diphenyl-1H-pyrazole-4,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl-1H-pyrazole-4,5-diamine and its derivatives represent a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the theoretical and computational methodologies that can be applied to investigate this class of compounds. Due to the limited availability of direct experimental and computational data for diphenyl-1H-pyrazole-4,5-diamine, this paper synthesizes information from closely related pyrazole derivatives to present representative data and detailed research protocols. This guide covers quantum chemical calculations, molecular docking, and molecular dynamics simulations, offering a comprehensive framework for future in-silico studies to accelerate the discovery and development of novel therapeutics based on the diphenyl-1H-pyrazole-4,5-diamine core.

Introduction

Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial attention in the field of drug discovery.[1][2][3] Their diverse pharmacological profiles, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities, make them attractive scaffolds for the design of novel therapeutic agents.[2][4] The diphenyl-1H-pyrazole-4,5-diamine core, in particular, offers a unique combination of structural features, including aromatic rings for potential π-π stacking interactions and amino groups that can act as hydrogen bond donors and acceptors, suggesting a high potential for specific and potent interactions with biological targets.

Computational modeling and theoretical studies are indispensable tools in modern drug discovery, providing critical insights into the physicochemical properties, structure-activity relationships (SAR), and molecular interaction mechanisms of lead compounds. This guide outlines a systematic approach to the in-silico characterization of diphenyl-1H-pyrazole-4,5-diamine, leveraging established computational techniques to predict its behavior and guide experimental efforts.

Theoretical Studies: Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure, geometry, and reactivity of molecules.[5] These calculations provide fundamental insights into the intrinsic properties of diphenyl-1H-pyrazole-4,5-diamine.

Predicted Molecular Geometry

Table 1: Representative Geometric Parameters of Diphenyl-Pyrazole Derivatives

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 - 1.38 |

| N2-C3 | 1.32 - 1.35 |

| C3-C4 | 1.40 - 1.43 |

| C4-C5 | 1.38 - 1.41 |

| C5-N1 | 1.34 - 1.37 |

| C-N (amino) | 1.36 - 1.39 |

| C-C (phenyl) | 1.38 - 1.40 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 110 - 113 |

| N2-C3-C4 | 105 - 108 |

| C3-C4-C5 | 107 - 110 |

| C4-C5-N1 | 106 - 109 |

| C5-N1-N2 | 110 - 113 |

| Dihedral Angles (°) | |

| Phenyl Ring Torsion | 20 - 45 |

Data synthesized from crystallographic studies of related diphenyl-pyrazole compounds.[6][7]

Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Predicted Electronic Properties of a Pyrazole Derivative

| Property | Predicted Value |

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 3.5 to 5.0 eV |

| Dipole Moment | 2.0 to 4.0 Debye |

Values are typical for pyrazole derivatives and would be specifically calculated for diphenyl-1H-pyrazole-4,5-diamine using DFT.

Experimental Protocol: DFT Calculations

-

Structure Preparation: The 3D structure of diphenyl-1H-pyrazole-4,5-diamine is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Property Calculations: Electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moment are calculated at the same level of theory.

Computational Modeling: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential biological targets and understanding the key interactions that drive ligand binding. Given the anticancer and anti-inflammatory activities of many pyrazole derivatives, potential targets include protein kinases (e.g., VEGFR-2, Aurora A, CDK2) and cyclooxygenase (COX) enzymes.[9][10]

Predicted Binding Affinities

The binding affinity of a ligand to a protein is often expressed as the binding energy (in kcal/mol) or the inhibition constant (Ki). Lower binding energies indicate stronger binding.

Table 3: Representative Docking Scores of Pyrazole Derivatives with Protein Kinases

| Protein Target | PDB ID | Representative Binding Energy (kcal/mol) |

| VEGFR-2 | 2QU5 | -8.0 to -10.5[10] |

| Aurora A | 2W1G | -7.5 to -9.0[10] |

| CDK2 | 2VTO | -8.5 to -10.0[9][10] |

These values represent a range of binding energies observed for various pyrazole derivatives and serve as a predictive baseline for diphenyl-1H-pyrazole-4,5-diamine.

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

-

-

Ligand Preparation:

-

The 3D structure of diphenyl-1H-pyrazole-4,5-diamine is generated and energy-minimized using a suitable force field (e.g., MMFF94).

-

Torsional degrees of freedom in the ligand are defined to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Software: AutoDock Vina is a widely used and effective tool for molecular docking.[11]

-

Grid Box Definition: A grid box is defined around the active site of the receptor to encompass the binding pocket.

-

Docking Algorithm: A Lamarckian Genetic Algorithm is commonly employed to search for the optimal binding pose.[9]

-

Parameters: The number of genetic algorithm runs, population size, and number of evaluations are set (e.g., 10-100 runs, population of 150, 2.5 million evaluations).[9]

-

-

Analysis of Results:

-

The resulting docked poses are clustered and ranked based on their predicted binding energies.

-

The pose with the lowest binding energy is typically selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

-

Computational Modeling: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time.

Predicted Stability Metrics

The stability of the protein-ligand complex during an MD simulation is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand relative to their initial positions.

Table 4: Representative MD Simulation Stability Metrics for Pyrazole-Protein Complexes

| Metric | Typical Value |

| Protein Backbone RMSD | 1.5 - 3.0 Å (after equilibration) |

| Ligand RMSD | 1.0 - 2.5 Å (within the binding pocket) |

| Simulation Duration | 5 - 100 ns |

These are typical values observed in MD simulations of small molecule inhibitors bound to proteins.[1][3]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

The best-docked pose of the diphenyl-1H-pyrazole-4,5-diamine-protein complex is used as the starting structure.

-

The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

-

-

Force Field Application:

-

A suitable force field is chosen to describe the interatomic interactions (e.g., AMBER, CHARMM, GROMOS).

-

Parameters for the ligand are typically generated using tools like Antechamber.

-

-

Simulation Protocol:

-

Energy Minimization: The system is energy-minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the complex.

-

Production Run: A production MD simulation is run for a sufficient length of time (e.g., 5-100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

Visualizations

Research Workflow

The following diagram illustrates a typical computational workflow for the investigation of diphenyl-1H-pyrazole-4,5-diamine.

Caption: Computational research workflow for diphenyl-1H-pyrazole-4,5-diamine.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of pyrazole derivatives against protein kinases involved in cancer, a hypothetical signaling pathway is presented below.[12]

Caption: Inhibition of a generic RTK signaling pathway by the pyrazole compound.

Conclusion

This technical guide outlines a comprehensive theoretical and computational strategy for the investigation of diphenyl-1H-pyrazole-4,5-diamine. By employing a combination of DFT calculations, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the structural, electronic, and biological properties of this promising molecular scaffold. The methodologies and representative data presented herein provide a robust framework to guide the rational design and development of novel drug candidates based on the diphenyl-1H-pyrazole-4,5-diamine core, ultimately accelerating the translation of computational predictions into tangible therapeutic innovations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diphenyl-1H-Pyrazole-4,5-Diamine Scaffold: A Comprehensive Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Among the vast chemical space of pyrazole derivatives, the diphenyl-1H-pyrazole-4,5-diamine scaffold and its related analogues have emerged as a promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this important chemical core, with a focus on its applications in modern drug discovery.

Synthetic Strategies

The synthesis of the diphenyl-1H-pyrazole-4,5-diamine core and its analogues can be achieved through several strategic routes. A common and effective method involves a multi-step sequence starting from appropriately substituted precursors. One plausible general approach is the construction of a 4-nitroso or 4-arylazo-substituted pyrazole intermediate, followed by reduction to the vicinal diamine.

A general synthetic workflow is outlined below:

General Experimental Protocol for the Synthesis of 4-Arylazo-3,5-diamino-1H-pyrazoles

This protocol is a generalized procedure based on reported methods for analogous structures.[3]

-

Diazotization of Aniline: A solution of the appropriately substituted aniline (1.0 eq.) in aqueous hydrochloric acid is cooled to 0°C. A solution of sodium nitrite (1.0 eq.) in water is added dropwise while maintaining the temperature at 0°C. The mixture is stirred for 30 minutes to form the diazonium salt.

-

Coupling Reaction: In a separate flask, malononitrile (1.5 eq.) is dissolved in a suitable solvent (e.g., ethanol) and sodium acetate is added. The solution is cooled to 0°C.

-

Intermediate Formation: The freshly prepared diazonium salt solution is added slowly to the malononitrile solution. The reaction mixture is stirred at 0°C for a specified time, during which the N-phenylcarbonohydrazonoyl dicyanide intermediate precipitates. The solid is collected by filtration and washed.

-

Cyclization: The intermediate from the previous step is suspended in ethanol, and hydrazine hydrate (or a substituted hydrazine like phenylhydrazine) is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent, and dried. The crude product can be further purified by recrystallization or column chromatography.

Conversion to 4,5-Diaminopyrazole

The resulting 4-arylazo-3,5-diaminopyrazole can be reduced to the corresponding 4,5-diaminopyrazole. A common method for this transformation is the use of sodium dithionite (Na₂S₂O₄) in a suitable solvent like ethanol. Catalytic hydrogenation (e.g., H₂ over Pd/C) is another viable method.

Biological Activities and Therapeutic Targets

Derivatives of the diphenyl-pyrazole scaffold have demonstrated a remarkable range of biological activities, positioning them as valuable leads for drug discovery in several therapeutic areas.

Anticancer Activity

Diphenyl-pyrazole derivatives have shown significant potential as anticancer agents, with activities reported against a variety of cancer cell lines.[4][5][6] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, particularly Cyclin-Dependent Kinases (CDKs).

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several pyrazole-based compounds have been identified as potent inhibitors of CDK2.[7][8][9][10] Inhibition of CDK2 can lead to cell cycle arrest, typically at the G1/S phase, and subsequently induce apoptosis in cancer cells.

Quantitative Data: Anticancer and CDK2 Inhibitory Activity

| Compound Reference/Class | Target Cell Line / Enzyme | IC₅₀ / Kᵢ (µM) | Citation |

| Pyrazole-thiophene hybrid 2 | MCF-7 (Breast) | 6.57 | [11] |

| Pyrazole-thiophene hybrid 2 | HepG2 (Liver) | 8.86 | [11] |

| Pyrazole-thiophene hybrid 8 | MCF-7 (Breast) | 8.08 | [11] |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | CDK2 | 0.005 (Kᵢ) | [8] |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | MV4-11 (Leukemia) | 0.127 (GI₅₀) | [8] |

| Pyrazolo[3,4-b]pyridine amide 29 | HepG2 (Liver) | 10.05 | [5] |

| Pyrazolo[3,4-b]pyridine amide 29 | MCF-7 (Breast) | 17.12 | [5] |

| Pyrazole-based compound 4 | CDK2/cyclin A2 | 3.82 | [7] |

| Pyrazole-based compound 9 | CDK2/cyclin A2 | 0.96 | [7] |

| Pyrazolo[3,4-g]isoquinoline 1b | CDK2 | 0.024 | [9] |

| Pyrazolyl benzimidazole 7 | HT29 (Colon) | 0.381 | [9] |

| Pyrazolyl benzimidazole 7 | A549 (Lung) | 0.487 | [9] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The diphenyl-pyrazole scaffold has been explored for its anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as Cyclooxygenase (COX) and microsomal Prostaglandin E synthase-1 (mPGES-1).

mPGES-1 Inhibition: mPGES-1 is a terminal synthase that catalyzes the conversion of PGH₂ to prostaglandin E₂ (PGE₂), a key mediator of inflammation and pain. Selective inhibition of mPGES-1 is a desirable therapeutic strategy as it may offer anti-inflammatory efficacy with fewer side effects than traditional NSAIDs.

Quantitative Data: Anti-inflammatory Activity

| Compound Reference/Class | Target Enzyme | IC₅₀ (µM) | In Vivo Model / % Inhibition | Citation |

| Pyrazoline 2g | Lipoxygenase | 80 | - | [12] |

| Pyrazoline 2d | - | - | Carrageenan-induced paw edema (high inhibition) | [12] |

| Pyrazoline 2e | - | - | Carrageenan-induced paw edema (high inhibition) | [12] |

| Bipyrazole 76 | COX-2 | 8.5 | - | [13] |

| Bipyrazole 41 | COX-2 | 0.72 | - | [13] |

| 1-phenyl-3-phenyl-1H-pyrazole-4-carbaldehyde 129 | COX-2 | 0.26 | - | [14] |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors). Several 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent and selective MAO inhibitors.[15][16][17]

Quantitative Data: MAO Inhibitory Activity

| Compound Reference/Class | Target Enzyme | Kᵢ / IC₅₀ (nM) | Citation |

| 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole 6 | MAO | ~10 (Kᵢ) | [15] |

| Enantiomer (-)-6 | MAO-A | 2 (Kᵢ) | [16] |

| Enantiomer (+)-6 | MAO-A | 6 (Kᵢ) | [16] |

| Enantiomer (-)-11 | MAO-A | 4 (Kᵢ) | [16] |

| Enantiomer (+)-11 | MAO-A | 7 (Kᵢ) | [16] |

| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole EH7 | MAO-B | 63 (IC₅₀) | [17] |

| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole EH7 | MAO-B | 34 (Kᵢ) | [17] |

Detailed Experimental Protocols for Biological Assays

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.[4][6][18]

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 2 x 10⁶ cells/well and incubated for 24 hours to allow for attachment.[8]

-

Compound Treatment: The test compounds (diphenyl-pyrazole derivatives) are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by incubation for 3-4 hours at 37°C.[8]

-

Formazan Solubilization: The MTT solution is removed, and 100-200 µL of an organic solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.[4][18]

-

Absorbance Measurement: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of 540 or 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. 1,3-DIPHENYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Diphenyl-1H-pyrazole Derivatives: A Technical Guide

This technical guide details the common biological screening assays, presents quantitative data from studies on analogous compounds, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Quantitative Biological Activity Data

The biological activities of various diphenyl-pyrazole derivatives have been evaluated against different cancer cell lines and microbial strains. The following tables summarize the quantitative data from these studies.

Table 1: Anticancer Activity of Diphenyl-Pyrazole Derivatives

| Compound/Analog | Cell Line | Activity Metric | Value | Reference |

| 1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 9) | A549 (Lung) | IC50 | 1.81 µM | [1] |

| 1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 9) | MCF-7 (Breast) | IC50 | 0.83 µM | [1] |

| 1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 9) | HeLa (Cervical) | IC50 | 1.24 µM | [1] |

| 1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 17) | A549 (Lung) | IC50 | 1.21 µM | [1] |

| 1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 17) | MCF-7 (Breast) | IC50 | 0.96 µM | [1] |

| 1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 17) | HeLa (Cervical) | IC50 | 1.08 µM | [1] |

| 1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 28) | A549 (Lung) | IC50 | 1.15 µM | [1] |

| 1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 28) | MCF-7 (Breast) | IC50 | 1.02 µM | [1] |

| 1,3-diphenyl-1H-pyrazole containing benzimidazole hybrid (Compound 28) | HeLa (Cervical) | IC50 | 0.91 µM | [1] |

| (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivative (Compound 10a) | A375 | IC50 | 1.36 µM | [2] |

| (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivative (Compound 10a) | WM266.4 | IC50 | 0.94 µM | [2] |

| 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | - | IC50 (EGFR kinase) | 0.07 µM | [3] |

Table 2: Antimicrobial Activity of Substituted Pyrazole Derivatives

| Compound/Analog | Microorganism | Activity Metric | Value | Reference |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative | M. tuberculosis H37Rv | Concentration for 98% inhibition | 6.25 µg/mL | [3] |

| Ferrocenyl-substituted pyrazole | S. aureus | MIC | 85-95 mg/mL | [4] |

| Ferrocenyl-substituted pyrazole | K. pneumoniae | MIC | 85-95 mg/mL | [4] |

| Ferrocenyl-substituted pyrazole | A. niger | MIC | 85-95 mg/mL | [4] |

| Ferrocenyl-substituted pyrazole | T. rubrum | MIC | 85-95 mg/mL | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biological screening results. The following are protocols for common assays used in the evaluation of pyrazole derivatives.

The anti-proliferative activity of pyrazole derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of DMSO to each well.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

This method is widely used for the preliminary screening of antimicrobial activity.[5][6]

Protocol:

-

Media Preparation: A suitable nutrient agar medium is prepared and sterilized.

-

Inoculation: The microbial culture (bacterial or fungal) is uniformly spread over the surface of the agar plate.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

-

Compound Loading: A defined volume of the test compound solution (at a specific concentration, e.g., 100 µg/mL in a suitable solvent like DMSO) is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates higher antimicrobial activity. Standard antibiotics are used as positive controls.

Signaling Pathways and Mechanisms of Action

Several studies have investigated the mechanisms through which diphenyl-pyrazole derivatives exert their anticancer effects. These often involve the induction of apoptosis and inhibition of specific kinases.

Certain 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole skeleton have been shown to induce apoptosis in breast cancer cells (MCF-7).[1] The proposed mechanism involves cell cycle arrest and the activation of intrinsic apoptotic pathways.

Caption: Apoptosis induction by diphenyl-pyrazole derivatives.

Specific (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives have been identified as potent inhibitors of the BRAF V600E mutant kinase, which is a key driver in certain cancers like melanoma.[2]

Caption: BRAF V600E inhibition by a diphenyl-pyrazole derivative.

General Experimental Workflow

The preliminary biological screening of novel compounds like diphenyl-1H-pyrazole-4,5-diamine and its analogs typically follows a structured workflow.

Caption: General workflow for biological screening.

Conclusion

While specific biological data for diphenyl-1H-pyrazole-4,5-diamine remains to be published, the extensive research on related diphenyl-pyrazole derivatives demonstrates the significant potential of this chemical scaffold in medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for initiating the biological screening of novel pyrazole compounds, including diphenyl-1H-pyrazole-4,5-diamine. Further research is warranted to explore the specific biological activities and mechanisms of action of this particular diamine derivative.

References

- 1. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Diphenyl-1H-pyrazole-4,5-diamine: A Technical Guide to Solubility and Stability

For Immediate Release

Core Concepts in Solubility and Stability of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds known for their diverse biological activities. Their physicochemical properties, such as solubility and stability, are critical determinants of their suitability as therapeutic agents. The solubility of a compound influences its absorption and bioavailability, while its stability dictates its shelf-life and potential for degradation into inactive or toxic byproducts.[1][2]

Generally, the parent 1H-pyrazole ring exhibits limited solubility in water but is more soluble in organic solvents such as ethanol, methanol, and acetone. The solubility is also temperature-dependent.[3] The introduction of functional groups, such as the diphenyl and diamine moieties in the case of diphenyl-1H-pyrazole-4,5-diamine, significantly alters these properties. The two phenyl groups are expected to increase lipophilicity, potentially decreasing aqueous solubility, while the two amine groups can form hydrogen bonds with water, which may enhance it.[3]

The stability of pyrazole derivatives is generally robust, with the pyrazole ring being resistant to oxidation. However, the overall stability of a substituted pyrazole is influenced by the nature and position of its substituents. Aromatic amines, in particular, can be susceptible to oxidation.[3]

Quantitative Data for Structurally Related Compounds

To provide a practical reference, the following tables summarize available data for compounds structurally related to diphenyl-1H-pyrazole-4,5-diamine. These data points can be used to estimate the properties of the target compound and to guide experimental design.

Table 1: Solubility Data for Representative Pyrazole Derivatives

| Compound | Solvent | Solubility | Reference |

| 1-Hydroxyethyl 4,5-diamino pyrazole sulfate | Water | Soluble | [4] |

| 1-hexyl-1H-pyrazole-4,5-diamine dihydrochloride | 70% Ethanol | Good solubility | [5] |

| IQ (2-amino-3-methylimidazo[4,5-f]quinoline) | Acetonitrile | Low solubility | [6] |

Table 2: Physicochemical Properties of Diphenyl-Pyrazole Analogs

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | Reference |

| 1,3-Diphenyl-1H-pyrazole | 220.27 | - | 3.6 | [7] |

| 3,5-Diphenylpyrazole | 220.27 | 199-203 | - | |

| 4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine | 202.22 | - | 1.3 | [8] |

Experimental Protocols

To empower researchers to determine the precise solubility and stability of diphenyl-1H-pyrazole-4,5-diamine, the following are detailed, standardized experimental protocols.

Kinetic Solubility Assay Protocol

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[1][9]

Materials:

-

Test Compound (diphenyl-1H-pyrazole-4,5-diamine)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or UV-Vis spectrophotometer with a plate reader

-

Plate shaker/incubator

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing 198 µL of PBS in each well. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature (or a specified temperature) with shaking for a defined period (e.g., 2 hours).[10]

-

Measurement:

-

Nephelometry: Measure the light scattering of the solutions. An increase in turbidity compared to the buffer blank indicates precipitation.[1]

-

UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the compound's λmax. The concentration is determined from a standard curve.[11]

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Chemical Stability Testing (Forced Degradation) Protocol

Forced degradation studies are conducted to understand the degradation pathways and the intrinsic stability of a drug substance under stress conditions, as mandated by ICH guidelines.[12][13]

Materials:

-

Test Compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

pH meter

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare solutions of the test compound in appropriate solvents (e.g., water, methanol, acetonitrile).

-

Stress Conditions: Expose the compound to the following conditions:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.

-

Base Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature.

-

Oxidation: Add 3% H₂O₂ and store at room temperature.

-

Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and quantify the major degradation products.

-

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential biological context, the following diagrams are provided.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. cir-safety.org [cir-safety.org]

- 5. ec.europa.eu [ec.europa.eu]

- 6. jfda-online.com [jfda-online.com]

- 7. 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine | C9H10N6 | CID 242623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onyxipca.com [onyxipca.com]

Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide

Publication Note: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific crystal structure for diphenyl-1H-pyrazole-4,5-diamine. This guide therefore presents a detailed crystal structure analysis of a closely related and well-documented compound, 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole , to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structural characteristics of this class of molecules. The data and methodologies presented are based on the findings published by Fun, H.-K., et al. in Acta Crystallographica Section E (2011).

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optical properties. The spatial arrangement of substituents on the pyrazole core is critical to their function, making single-crystal X-ray diffraction an indispensable tool for their characterization. This document provides a technical overview of the crystal structure of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole (C₃₀H₂₄N₄), serving as a case study for this class of compounds.

Molecular and Crystal Structure

The asymmetric unit of the title compound consists of one molecule containing two pyrazole rings and four phenyl rings. The crystal structure is stabilized by C-H···π interactions, with no significant intermolecular hydrogen-bonding interactions observed.[1][2]

Data Presentation

The crystallographic data and refinement parameters for C₃₀H₂₄N₄ are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₃₀H₂₄N₄ |

| Formula Weight (Mᵣ) | 440.53 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.7841 (5) |

| b (Å) | 11.0582 (6) |

| c (Å) | 21.4820 (9) |

| β (°) | 113.359 (2) |

| Volume (V) (ų) | 2351.82 (19) |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Absorption Coeff. (μ) (mm⁻¹) | 0.08 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.043 |

| wR(F²) | 0.120 |

| Goodness-of-fit (S) | 1.01 |

| Reflections collected | 7042 |

| Parameters | 307 |

| Δρₘₐₓ / Δρₘᵢₙ (e Å⁻³) | 0.19 / -0.17 |

Data sourced from Fun, H.-K., et al. (2011).[1]

Table 2: Key Dihedral Angles.

| Inter-planar Relationship | Dihedral Angle (°) |

| Between the two pyrazole rings | 73.43 (6) |

| Pyrazole 1 to attached Phenyl Rings | 40.08 (6), 9.28 (6) |

| Pyrazole 2 to attached Phenyl Rings | 15.78 (8), 17.25 (7) |

Data sourced from Fun, H.-K., et al. (2011).[1][2]

Note on Bond Lengths and Angles: Specific bond lengths and angles were not explicitly tabulated in the reference publication. However, the authors report that all bond lengths and angles are within the normal ranges and are comparable to related structures.[1]

Experimental Protocols

Synthesis

The title compound was synthesized via a cyclocondensation reaction. A mixture of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (1.0 mmol) and phenylhydrazine (1.5 mmol) was refluxed in glacial acetic acid for 4 hours. After cooling to room temperature, the resulting solid was collected by filtration and dried. The reported yield was 50%.

Single-Crystal X-ray Diffraction

A suitable single crystal (0.56 × 0.54 × 0.36 mm) was selected for X-ray diffraction analysis. Data were collected at 296 K on a Bruker APEX DUO CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were positioned geometrically and refined using a riding model.

Visualizations

Molecular Structure and Ring Relationships

The following diagrams illustrate the molecular structure and the workflow for its determination.

Experimental Workflow

The logical flow from chemical synthesis to final structural analysis is depicted below.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from Diphenyl-1H-pyrazole-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel anticancer agents derived from 1,3-diphenyl-1H-pyrazole-4,5-diamine. The primary focus is on the synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline derivatives, which have shown significant potential as cytotoxic agents against various cancer cell lines. These compounds have been identified as inhibitors of key cellular targets, including Poly (ADP-ribose) polymerase-1 (PARP-1) and Cyclin-Dependent Kinase 1 (CDK1), highlighting their therapeutic potential. This guide offers a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these promising anticancer compounds.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Specifically, fused heterocyclic systems incorporating the pyrazole ring, such as pyrazolo[3,4-b]quinoxalines, have emerged as a promising class of anticancer agents.[3][4] The synthesis of these compounds often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This protocol details the synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline derivatives starting from 1,3-diphenyl-1H-pyrazole-4,5-diamine.

The resulting compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Mechanistic studies have revealed that their mode of action can involve the inhibition of critical enzymes in cell proliferation and DNA repair, such as CDKs and PARP-1.[1][4] This document provides the necessary protocols for the synthesis and evaluation of these compounds, along with data on their biological activity and a visualization of their potential mechanisms of action.

Data Presentation

Table 1: In Vitro Anticancer Activity of Pyrazolo[3,4-b]quinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Dimethyl pyrazole quinoxaline derivative | MDA-MB-436 (Breast Cancer) | 2.57 | [1] |

| Olaparib (Reference Drug) | MDA-MB-436 (Breast Cancer) | 8.90 | [1] |

| Compound 1 (Pyrazolo[3,4-b]quinoxaline) | - | Sub-micromolar (CDK1/cyclin B inhibition) | [4] |

| Compound 6 | HCT-116 (Colon Cancer) | 6.18 | [5] |

| Compound 6 | MCF-7 (Breast Cancer) | 5.11 | [5] |

| Doxorubicin (Reference Drug) | HCT-116 (Colon Cancer) | 9.27 | [5] |

| Doxorubicin (Reference Drug) | MCF-7 (Breast Cancer) | 7.43 | [5] |

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoxaline Derivatives

This protocol describes the synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline derivatives via the condensation of 1,3-diphenyl-1H-pyrazole-4,5-diamine with a 1,2-dicarbonyl compound (e.g., benzil).

Materials:

-

1,3-diphenyl-1H-pyrazole-4,5-diamine

-

Benzil (or other 1,2-dicarbonyl compounds)

-

Glacial acetic acid or methanol[6]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) plates (silica gel 60F-254)

-

Column chromatography setup (silica gel)

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4,5-diamine (1 equivalent) in glacial acetic acid or methanol.

-

Add the 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent) to the solution.

-

The reaction mixture is stirred at room temperature for one hour and then refluxed for 5-10 hours.[6]

-

Monitor the progress of the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Further purify the product by recrystallization from a suitable solvent to obtain the pure 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the anticancer activity of the synthesized compounds using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Synthesized pyrazolo[3,4-b]quinoxaline derivatives

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Normal human cell line (e.g., WI-38) for selectivity assessment

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final concentrations should typically range from 0.01 to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for novel anticancer agents.

Proposed Mechanism of Action: Kinase Inhibition

Caption: Inhibition of CDK1 and PARP-1 signaling pathways.

Experimental Workflow for Biological Evaluation

References

- 1. mdpi.com [mdpi.com]

- 2. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pyrazolo[3,4-b]quinoxalines. A new class of cyclin-dependent kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.ekb.eg [journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Evaluation of Diphenyl-1H-pyrazole-4,5-diamine as a Potential Corrosion Inhibitor for Mild Steel

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a thorough review of scientific literature has not revealed specific studies on the application of diphenyl-1H-pyrazole-4,5-diamine as a corrosion inhibitor for mild steel. The following application notes and protocols are therefore presented as a comprehensive guide for the evaluation of novel pyrazole derivatives, such as diphenyl-1H-pyrazole-4,5-diamine, for this purpose. The methodologies described are based on established practices for testing similar compounds.

Introduction

Mild steel, a cornerstone of modern industry, is highly susceptible to corrosion, particularly in acidic environments. This degradation poses significant economic and safety challenges. Organic heterocyclic compounds, especially those containing nitrogen, sulfur, and oxygen atoms, have been extensively studied as effective corrosion inhibitors. Pyrazole derivatives, in particular, have demonstrated significant promise due to their ability to adsorb onto metal surfaces and form a protective barrier.[1][2][3][4][5] The presence of lone pair electrons on nitrogen atoms and the π-electrons of the pyrazole ring facilitate this adsorption process.[2][3]

This document outlines a series of protocols to systematically evaluate the corrosion inhibition potential of diphenyl-1H-pyrazole-4,5-diamine on mild steel in an acidic medium. The proposed experiments will quantify the inhibition efficiency and elucidate the mechanism of action.

Proposed Mechanism of Action

The anticipated corrosion inhibition by diphenyl-1H-pyrazole-4,5-diamine is attributed to its molecular structure. The two amino groups and the pyrazole ring are rich in electrons, making them excellent centers for adsorption onto the positively charged steel surface in an acidic solution. The phenyl groups may further enhance the protective layer through increased surface coverage. The proposed mechanism involves the formation of a protective film on the mild steel surface, which isolates the metal from the corrosive environment. This can occur through both physisorption (electrostatic interactions) and chemisorption (covalent bonding).

Experimental Protocols

The following protocols describe the key experiments for evaluating the corrosion inhibition performance of diphenyl-1H-pyrazole-4,5-diamine.

-

Mild Steel Specimen: Prepare mild steel coupons of a defined surface area. Mechanically polish the coupons with a series of emery papers of decreasing grit size, degrease with acetone, rinse with deionized water, and dry.

-

Corrosive Medium: Prepare a 1 Molar (M) hydrochloric acid (HCl) solution using analytical grade HCl and deionized water.

-

Inhibitor Solutions: Prepare a stock solution of diphenyl-1H-pyrazole-4,5-diamine in 1 M HCl. From the stock solution, prepare a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM).

This gravimetric method provides a direct measure of the corrosion rate.

-

Weigh the polished mild steel coupons accurately.

-

Immerse the coupons in the 1 M HCl solution with and without different concentrations of the inhibitor.

-

Maintain the solutions at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).

-

After the immersion period, remove the coupons, carefully clean them to remove corrosion products, rinse with deionized water and acetone, and dry.

-

Weigh the coupons again.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

-

CR = (Weight Loss) / (Surface Area × Time)

-

IE% = [(CR_blank - CR_inh) / CR_blank] × 100